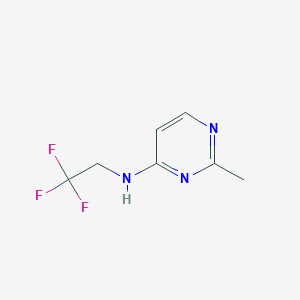![molecular formula C17H18N4OS B12270923 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B12270923.png)
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Urea Linkage: The urea linkage is formed by reacting the amine derivative of the pyrazole-phenyl compound with an isocyanate derivative of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole, phenyl, or thiophene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or electrophilic aromatic substitution using nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and conductive polymers.
Chemical Biology: The compound can serve as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea: can be compared with other compounds containing pyrazole, phenyl, and thiophene rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties. This compound’s structural features may result in unique interactions with molecular targets, leading to specific biological activities and applications.
Propiedades
Fórmula molecular |
C17H18N4OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-thiophen-2-ylurea |
InChI |
InChI=1S/C17H18N4OS/c1-21-12-15(11-19-21)14-6-4-13(5-7-14)8-9-18-17(22)20-16-3-2-10-23-16/h2-7,10-12H,8-9H2,1H3,(H2,18,20,22) |
Clave InChI |
OXPIKDVQKYKOHP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12270840.png)

![3-{5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12270852.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270857.png)
![1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B12270872.png)
![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12270876.png)
![4-chloro-1-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270895.png)
![2,5-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B12270900.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12270904.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one](/img/structure/B12270909.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12270913.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12270914.png)

![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270918.png)
